molecular formula C15H20N2O3S B2958379 1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea CAS No. 2034569-73-6

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea

Cat. No.: B2958379
CAS No.: 2034569-73-6
M. Wt: 308.4
InChI Key: JXCHKPHVCNPXSD-UHFFFAOYSA-N
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Description

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea is a synthetic organic compound that features a benzothiophene moiety, a hydroxypropyl group, and a methoxyethyl urea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea can undergo various types of chemical reactions:

    Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea group to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiophene moiety can interact with biological macromolecules through π-π stacking interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea is unique due to the combination of the benzothiophene moiety, hydroxypropyl group, and methoxyethyl urea group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-15(19,10-17-14(18)16-7-8-20-2)13-9-11-5-3-4-6-12(11)21-13/h3-6,9,19H,7-8,10H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCHKPHVCNPXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCCOC)(C1=CC2=CC=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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